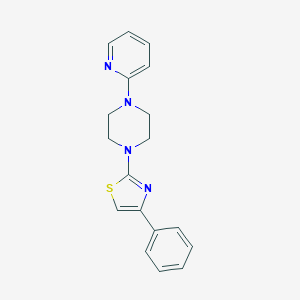
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-715 belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mécanisme D'action
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of an enzyme called p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the inflammatory response and is involved in the pathogenesis of various diseases. By inhibiting p38 MAPK, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide reduces inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as cytokines and prostaglandins. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have high selectivity for p38 MAPK, making it a valuable tool for studying the role of this enzyme in various diseases. However, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in preclinical studies, and there is a need for further research to determine its efficacy in humans. Future studies could investigate the optimal dosage and administration of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for the treatment of various diseases. Additionally, the potential for 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide to be used in combination with other drugs could be explored. The development of more soluble forms of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide could also improve its potential for clinical use.
Conclusion
In conclusion, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy in humans and explore its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as zinc dust to obtain 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been tested in preclinical studies for the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.
Propriétés
Formule moléculaire |
C12H16N2O3S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O3S/c1-8-6-10(14-5-3-4-11(14)15)7-9(2)12(8)18(13,16)17/h6-7H,3-5H2,1-2H3,(H2,13,16,17) |
Clé InChI |
RHRHJUQBWPZSSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)